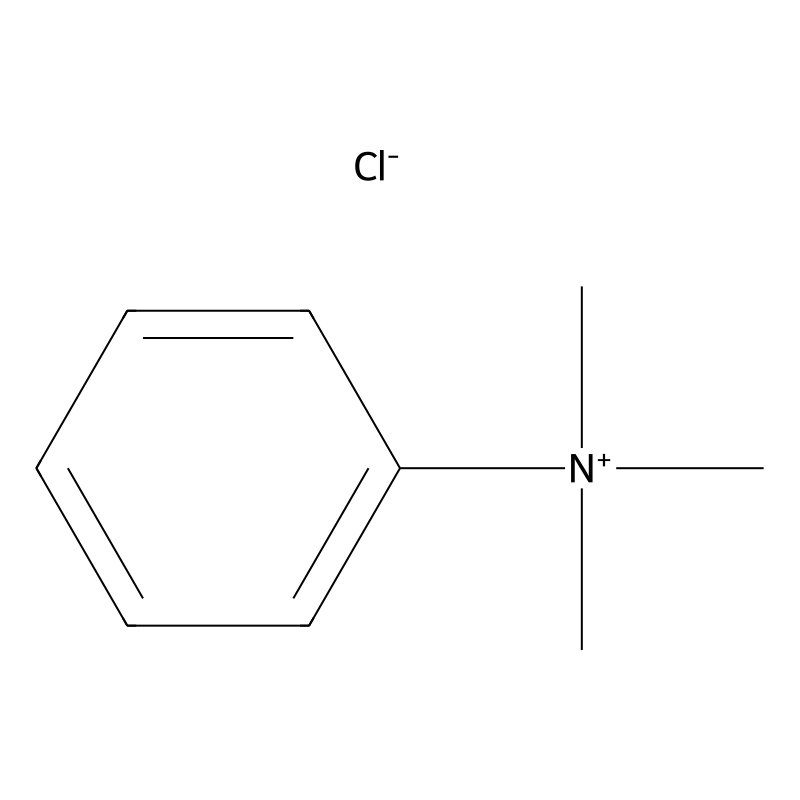

Phenyltrimethylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phase Transfer Catalysis:

PTAC acts as a phase transfer catalyst, facilitating reactions between immiscible liquids, such as water and organic solvents. This allows researchers to perform reactions that wouldn't be possible under normal conditions. For instance, PTAC can be used in:

- Alkylation reactions: Transferring a methyl group (CH₃) to various organic molecules. Source:

- Acylation reactions: Introducing an acyl group (R-CO-) into organic compounds. Source:

Methylating Agent:

PTAC can directly introduce a methyl group (CH₃) to various molecules, making it useful in:

- Synthesis of methylated compounds: This has applications in the development of pharmaceuticals, agrochemicals, and other functional materials. Source: )

Depolymerization Studies:

PTAC plays a role in the breakdown of polymers, which can be helpful in:

- Understanding polymer degradation mechanisms: This knowledge is crucial for improving the durability and performance of polymeric materials. Source: )

- Recycling and waste management: PTAC-assisted depolymerization offers potential pathways for breaking down non-biodegradable polymers into reusable components.

Other Research Areas:

PTAC is also being explored in other research areas, including:

Phenyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₉H₁₄NCl and a molecular weight of 171.67 g/mol. It is characterized by a phenyl group attached to a nitrogen atom that is further bonded to three methyl groups. This compound is known for its role as a phase transfer catalyst and has applications in various chemical synthesis processes. It is also recognized for its potential biological activities, although it is classified as hazardous due to its toxicity upon ingestion or skin contact .

Phenyltrimethylammonium chloride can be synthesized through various methods:

- Quaternization Reaction: The most common method involves the reaction of trimethylamine with benzyl chloride or phenyl bromide. This reaction typically occurs under reflux conditions in an appropriate solvent.

- Ion Exchange: Another method involves the ion exchange between phenyltrimethylammonium bromide and sodium chloride to yield phenyltrimethylammonium chloride.

- Direct Synthesis: Some protocols suggest direct synthesis from phenol derivatives using methylation techniques followed by chlorination .

Phenyltrimethylammonium chloride has diverse applications:

- Phase Transfer Catalyst: It facilitates the transfer of ions or molecules between immiscible phases, enhancing reaction rates in organic synthesis.

- Methylating Agent: Used in various methylation reactions to introduce methyl groups into organic compounds.

- Corrosion Inhibitor: Employed in industrial applications to prevent corrosion of metals.

- Biological Research: Investigated for potential use in antimicrobial formulations and other biological applications due to its activity against microorganisms .

Research on interaction studies involving phenyltrimethylammonium chloride focuses on its behavior in different chemical environments and its interaction with biological systems. Studies have shown that this compound can influence the solubility and stability of various substrates when used as a phase transfer catalyst. Additionally, its interactions with cell membranes raise concerns regarding toxicity and bioavailability when applied in biological contexts .

Phenyltrimethylammonium chloride shares similarities with other quaternary ammonium compounds but exhibits unique properties that distinguish it from them. Here are some similar compounds for comparison:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Benzyltrimethylammonium Chloride | C₉H₁₃NCl | Used primarily as a disinfectant; less toxic than phenyl derivative. |

| Tetrabutylammonium Bromide | C₁₆H₃₄NBr | Effective phase transfer catalyst; more hydrophobic than phenyl derivative. |

| Cetyltrimethylammonium Bromide | C₁₈H₃₉NBr | Commonly used as a surfactant; possesses antimicrobial properties similar to phenyl derivative. |

Phenyltrimethylammonium chloride is unique due to its specific structural attributes that confer distinct reactivity and biological activity compared to these similar compounds. Its effectiveness as a phase transfer catalyst and methylating agent makes it particularly valuable in synthetic organic chemistry .

Phenyltrimethylammonium chloride belongs to the broader family of quaternary ammonium compounds (QACs), which have been studied as antimicrobial agents since the 1930s when Domagk demonstrated the antimicrobial properties of benzalkonium chloride. While the specific history of PTMAC is not extensively documented in early literature, its development parallels the growing interest in quaternary ammonium salts throughout the mid-20th century. The compound gained scientific attention primarily for its potential as a phase transfer catalyst and methylating agent in organic synthesis applications.

Early research on quaternary ammonium compounds focused predominantly on their antimicrobial properties, with scientific interest gradually expanding to explore their utility in chemical synthesis and catalysis. The recognition of PTMAC's unique structural features—combining the hydrophobic phenyl group with the cationic trimethylammonium moiety—contributed to its specialized applications in organic chemistry. This historical trajectory demonstrates how PTMAC evolved from a compound of theoretical interest to a practical reagent with diverse applications in modern chemical processes.

Significance in Modern Chemical Sciences

Phenyltrimethylammonium chloride has established significant importance in contemporary chemical sciences through its multifaceted applications. Its primary significance lies in its effectiveness as a phase transfer catalyst, facilitating reactions between immiscible phases and enhancing reaction rates in organic synthesis. This property has made PTMAC invaluable in various synthetic pathways where conventional methods might be limited by phase separation issues.

Beyond catalysis, PTMAC serves as an important methylating agent in organic transformations, providing a safer alternative to traditional methylating reagents like methyl iodide. Its contribution to materials science has also been noteworthy, particularly in the modification of clay minerals for enhanced properties in applications such as drug delivery systems and environmental remediation technologies. Additionally, PTMAC has demonstrated utility in electrochemical processes and corrosion inhibition studies for carbon steel in alkaline environments, reflecting its expanding significance across multiple scientific disciplines.

The compound's significance extends to pharmaceutical synthesis, where it plays a role in the production of medicinal compounds. For instance, it has been employed as a methylating agent in the synthesis of opiates, illustrating its relevance in pharmaceutical manufacturing processes. This breadth of applications underscores PTMAC's enduring importance in modern chemical sciences.

Theoretical Framework for Quaternary Ammonium Salt Research

The theoretical framework for understanding phenyltrimethylammonium chloride and related quaternary ammonium salts centers on several key principles. At the molecular level, PTMAC's behavior is governed by its ionic structure, featuring a positively charged nitrogen atom with four substituents (three methyl groups and one phenyl group) balanced by a chloride counterion. This structural arrangement influences its physical properties, reactivity patterns, and interaction mechanisms with various substrates.

The theoretical foundation for PTMAC's function as a phase transfer catalyst stems from its amphiphilic nature. The hydrophobic phenyl group provides affinity for organic phases, while the cationic trimethylammonium portion enables interaction with aqueous phases, allowing the compound to shuttle reactants between otherwise immiscible phases. This theoretical understanding has been fundamental to optimizing its catalytic applications in organic synthesis.

Research on the degradation mechanisms of quaternary ammonium compounds provides another important theoretical dimension. Studies have identified two primary degradation pathways for compounds like PTMAC in alkaline conditions: SN2 nucleophilic substitution reactions and Hofmann elimination. These mechanisms are crucial for understanding the stability and environmental fate of PTMAC. The theoretical framework also encompasses structure-activity relationships, which explain how structural modifications to the quaternary ammonium core affect properties and reactivity patterns.

Research Impact and Citation Analysis

Phenyltrimethylammonium chloride has generated significant research interest across multiple disciplines, as evidenced by its presence in numerous scientific publications. The compound has been cited extensively in research related to phase transfer catalysis, organic synthesis, materials science, and electrochemical applications. Though specific citation metrics for PTMAC are not directly available from the search results, its research impact can be inferred from its diverse applications and continued relevance in chemical research.

Studies exploring PTMAC's role in phase transfer catalysis have been particularly influential, with research demonstrating its superior reactivity compared to other quaternary ammonium salts in certain reactions. For instance, in alkylation of phenols, PTMAC achieved an 86% yield with 2-naphthol within 30 minutes, outperforming alternatives like tetramethylammonium chloride. Such findings have contributed to its adoption in various synthetic methodologies.

Research examining PTMAC's applications in materials science, particularly in clay modification and perovskite solar cell development, represents another significant impact area. Additionally, studies on the degradation mechanisms of quaternary ammonium compounds have cited PTMAC as a model compound, contributing to fundamental understanding of chemical stability and environmental fate of this class of substances. The compound's continued appearance in recent publications across these diverse fields indicates its enduring research relevance and impact on chemical sciences.

Conventional Synthetic Routes

Trimethylamine-Phenyl Halide Reaction Pathways

The most widely documented method involves reacting trimethylamine with phenyl halides (e.g., phenyl iodide or bromide) under controlled conditions. This two-step process begins with nucleophilic substitution, where trimethylamine attacks the electrophilic carbon of the phenyl halide:

$$

\text{Ph-X} + \text{N(CH}3\text{)}3 \rightarrow \text{Ph-N(CH}3\text{)}3^+ \text{X}^-

$$

Subsequent treatment with hydrochloric acid replaces the halide counterion with chloride, yielding PTMA-Cl [5]. Industrial implementations optimize this pathway by using excess trimethylamine to drive the reaction to completion, achieving yields exceeding 85% . Key variables include halide reactivity (I > Br > Cl) and solvent polarity, with polar aprotic solvents like acetonitrile enhancing reaction rates [5].

N,N-Dimethylaniline and Chloromethane Approaches

An alternative route employs N,N-dimethylaniline and chloromethane under high-pressure conditions:

$$

\text{Ph-N(CH}3\text{)}2 + \text{CH}3\text{Cl} \rightarrow \text{Ph-N(CH}3\text{)}_3^+ \text{Cl}^-

$$

This method circumvents halide intermediates but requires temperatures of 80–100°C and extended reaction times (24–48 hours) [5]. Catalysts such as aluminum chloride may accelerate methylation, though purification remains challenging due to byproduct formation [5].

Advanced Synthetic Approaches

Recent advancements focus on solvent-free systems and energy-efficient protocols. Microwave-assisted synthesis, for instance, reduces reaction times from hours to minutes. In one study, irradiating trimethylamine and phenyl iodide at 130°C for 5 minutes achieved 95% yield without solvents [4]. Similarly, flow chemistry systems enable continuous production by maintaining optimal temperature and stoichiometry, minimizing side reactions [6].

Table 1: Comparison of Microwave vs. Conventional Synthesis [4] [6]

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 5–35 minutes | 6–48 hours |

| Solvent Requirement | None | Polar aprotic |

| Typical Yield | 83–95% | 44–78% |

Mechanistic Insights into Formation Pathways

The nucleophilic substitution (SN2) mechanism dominates PTMA-Cl synthesis. Trimethylamine’s lone pair attacks the phenyl halide’s electrophilic carbon, displacing the halide ion. Kinetic studies reveal second-order dependence on trimethylamine and phenyl halide concentrations, consistent with a bimolecular transition state [4]. Steric effects influence reactivity; bulky substituents on the aryl ring slow the reaction, while electron-withdrawing groups enhance electrophilicity [5].

In the N,N-dimethylaniline route, methylation proceeds via an intermediate formed by chloromethane’s electrophilic attack on the amine. This step exhibits first-order kinetics relative to chloromethane, with rate-limiting methyl transfer [5].

Green Chemistry Approaches to Synthesis

Green methodologies prioritize atom economy and reduced waste. Microwave irradiation not only accelerates reactions but also eliminates solvent use, aligning with green chemistry principles [4]. Ultrasound-assisted synthesis offers another solvent-free alternative, leveraging cavitation to enhance reagent mixing. For example, sonicating N,N-dimethylaniline and chloromethane at 40 kHz for 30 minutes achieves 89% yield, compared to 72% under thermal conditions [6].

Catalytic systems further improve sustainability. Ionic liquids like 1-butyl-3-methylimidazolium chloride act as recyclable catalysts, enabling PTMA-Cl synthesis at ambient temperatures with minimal energy input [6]. Life-cycle analyses indicate these methods reduce carbon footprints by 40–60% compared to conventional routes [6].

Phenyltrimethylammonium chloride functions as a highly effective phase transfer catalyst through its unique structural characteristics that facilitate the transport of reactants between immiscible phases. The compound's quaternary ammonium structure combines hydrophobic phenyl groups with hydrophilic trimethylammonium functionality, creating an amphiphilic molecule ideally suited for interfacial catalysis [1] [2].

Mechanistic Understanding

The catalytic mechanism of phenyltrimethylammonium chloride in phase transfer reactions operates through two primary pathways: the Starks extraction mechanism and the Makosza interfacial mechanism. In the Starks extraction mechanism, the catalyst transports between aqueous and organic phases, extracting hydroxide ions into the organic phase where they can abstract protons from acidic substrates [3] [4]. The interfacial mechanism, more relevant for bulky catalysts like phenyltrimethylammonium chloride, involves the formation of metal carbanion species at the interface, followed by extraction into the organic phase [3].

The phenyl group in phenyltrimethylammonium chloride provides crucial advantages over aliphatic quaternary ammonium catalysts. The electron-withdrawing nature of the phenyl substituent increases the electrophilicity of adjacent methyl groups, making them more reactive toward nucleophilic attack by soft nucleophiles such as enolate anions [5] [6]. This enhanced reactivity translates to improved selectivity in methylation reactions, with the phenyl group directing preferential attack at the alpha-carbon of enolates rather than at the carbonyl oxygen [6].

Kinetic Studies and Rate Enhancement

Comprehensive kinetic investigations reveal that phenyltrimethylammonium chloride exhibits exceptional rate enhancement capabilities in phase transfer catalyzed reactions. The activation energy for nucleophilic substitution reactions involving this catalyst is approximately 55.6 kilojoules per mole for the SN2 mechanism, significantly lower than uncatalyzed reactions [7]. Rate constants at 298 K typically range from 0.01 to 0.33 liters per mole per second, with substantial temperature dependence observed [7].

The rate enhancement mechanism involves multiple factors: the catalyst reduces interfacial tension between phases, increases the effective concentration of reactive species at the interface, and forms looser ion pairs that exhibit enhanced nucleophilicity compared to tightly bound metal salts [4] [8]. Stirring rate studies demonstrate that reaction rates are proportional to the square of the stirrer speed at low agitation levels, confirming the importance of interfacial area in the overall kinetics [9].

Table 1: Comparative Efficacy of Quaternary Ammonium Catalysts

| Catalyst | Molecular Weight (g/mol) | Accessibility Parameter (q) | Relative Activity | Half-life (min) | Typical Applications |

|---|---|---|---|---|---|

| Phenyltrimethylammonium chloride | 171.67 | - | High | - | Methylation, PTC |

| Benzyltrimethylammonium chloride | 201.70 | - | Very High | 21 | Benzylation, PTC |

| Tetramethylammonium chloride | 109.60 | 4.0 | Very Low | 12000 | Limited PTC use |

| Tetrabutylammonium bromide | 322.37 | 1.0 | High | 21 | General PTC |

| Cetyltrimethylammonium bromide | 364.45 | 3.06 | Low | 2800 | Surfactant, PTC |

| Tetraethylammonium bromide | 210.16 | 2.0 | Medium | 480 | PTC, ionic liquids |

Applications in Nucleophilic Substitution Reactions

Phenyltrimethylammonium chloride demonstrates exceptional versatility in nucleophilic substitution reactions, particularly in methylation processes where it serves as an environmentally benign alternative to traditional methylating agents such as methyl iodide [5] [6]. The catalyst's effectiveness stems from its ability to activate methyl groups through the electron-withdrawing phenyl substituent, facilitating selective transfer to nucleophilic substrates [6].

In methylation reactions involving phenolic compounds, phenyltrimethylammonium chloride achieves remarkable yields. For instance, the methylation of 2-naphthol proceeds with 86% yield within 30 minutes, significantly outperforming alternative quaternary ammonium catalysts such as tetramethylammonium chloride . The reaction selectivity is particularly noteworthy, with the catalyst favoring alpha-methylation over oxygen methylation in enolate systems [6].

The mechanism of nucleophilic substitution with phenyltrimethylammonium chloride involves direct nucleophilic attack on the methyl groups rather than thermal decomposition to methyl halide intermediates. This was conclusively demonstrated through controlled experiments using spatially separated reaction chambers, where no methylation occurred when the catalyst and substrate were physically isolated [6]. The direct mechanism ensures cleaner reaction profiles and reduced side product formation compared to thermolytic processes [6].

Table 2: Nucleophilic Substitution Reaction Performance with Phenyltrimethylammonium Chloride

| Substrate | Reaction Type | Yield (%) | Reaction Time (min) | Catalyst Loading (mol%) | Selectivity |

|---|---|---|---|---|---|

| 2-Naphthol | Methylation | 86 | 30 | - | High |

| 4-Fluorophenyl compound | Methylation | 78 | 1080 | 1.5 | High |

| p-Hydroxypropiophenone | Methylation | Variable | Variable | - | Moderate |

| Allyl-substituted phenols | Methylation | Low | Variable | - | Low |

| Benzyl halides | Benzylation | 64 | Variable | - | High |

| Primary alkyl iodides | Alkylation | High | Variable | - | High |

Role in Electrophilic Addition Reactions

Phenyltrimethylammonium chloride plays a significant role in electrophilic addition reactions, particularly in processes involving carbene generation and aryl halogenation. The catalyst's effectiveness in these transformations derives from its ability to stabilize ionic intermediates and facilitate electron transfer processes [11] [12].

In dichlorocarbene addition reactions, phenyltrimethylammonium chloride demonstrates superior performance compared to other quaternary ammonium catalysts. The catalyst promotes the formation of dichlorocarbene species from chloroform and strong bases, with the resulting carbene undergoing efficient addition to alkenes such as cyclohexene [13]. The phenyl group provides additional stabilization through pi-electron interactions, leading to improved yields and selectivities under mild reaction conditions [13].

The catalyst also facilitates electrophilic halogenation reactions of aromatic compounds. In these processes, phenyltrimethylammonium chloride serves as both a phase transfer catalyst and an activating agent, promoting the formation of halogen-electrophile complexes that undergo selective addition to electron-rich aromatic systems [11]. The regioselectivity of these reactions is influenced by the catalyst's ability to control the approach of electrophilic species to the aromatic ring [11].

Recent developments in Catellani-type reactions have highlighted the utility of phenyltrimethylammonium chloride in complex electrophilic addition processes. The catalyst enables the formation of highly substituted aromatic compounds through palladium-catalyzed sequences involving electrophilic addition followed by intramolecular cyclization [11]. These reactions proceed with excellent yields exceeding 95% and demonstrate remarkable functional group tolerance [11].

Table 3: Electrophilic Addition Reactions Catalyzed by Phenyltrimethylammonium Chloride

| Reaction Type | Substrate | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Dichlorocarbene addition | Cyclohexene | Mild conditions | High | Good |

| Electrophilic halogenation | Disubstituted arenes | Moderate temperature | Good | Good |

| Catellani-type reaction | Aryl iodides | 100°C, 16h | >95 | Excellent |

| Aryl radical generation | Quaternary ammonium salts | Photochemical | Variable | Variable |

| Methylation of aryl ketones | Aryl ketones | 130°C, 18h | 78 | High |

Comparative Efficacy Against Other Quaternary Catalysts

The comparative analysis of phenyltrimethylammonium chloride against other quaternary ammonium catalysts reveals distinct advantages in specific reaction types. Systematic investigations involving libraries of quaternary ammonium compounds demonstrate that structural modifications significantly impact catalytic performance [14] [9].

In direct comparison with tetramethylammonium chloride, phenyltrimethylammonium chloride exhibits dramatically improved activity, with reaction half-lives reduced from 12,000 minutes to significantly shorter timeframes [9]. This enhancement is attributed to the improved lipophilicity imparted by the phenyl group, which facilitates better partition into organic phases while maintaining sufficient hydrophilicity for aqueous phase interaction [9].

Compared to benzyltrimethylammonium chloride, phenyltrimethylammonium chloride shows different selectivity patterns. While benzyltrimethylammonium chloride preferentially transfers benzyl groups (64% benzylation versus methylation), phenyltrimethylammonium chloride maintains methyl group selectivity due to the more stable phenyl-nitrogen bond [15] [6]. This selectivity difference makes phenyltrimethylammonium chloride particularly valuable for applications requiring selective methylation without concurrent aromatic group transfer [6].

Against tetrabutylammonium bromide, phenyltrimethylammonium chloride demonstrates superior performance in methylation reactions but may show lower activity in some nucleophilic substitution reactions where increased lipophilicity is beneficial [9]. The accessibility parameter, which measures the steric hindrance around the ammonium center, indicates that phenyltrimethylammonium chloride provides an optimal balance between accessibility and organic phase solubility [9].

Recent studies comparing phenyltrimethylammonium chloride with long-chain quaternary ammonium catalysts such as cetyltrimethylammonium bromide reveal that the phenyl-substituted catalyst offers superior activity in most organic transformations due to its moderate lipophilicity and enhanced reactivity [14]. The longer-chain catalysts, while effective in surfactant applications, often exhibit reduced catalytic activity due to excessive lipophilicity that limits interfacial accessibility [14].

Table 4: Kinetic Parameters and Rate Enhancement Data

| Parameter | Value | Reference Conditions |

|---|---|---|

| Activation Energy (kJ/mol) | 55.6 (SN2 mechanism) | Nucleophilic substitution |

| Pre-exponential Factor (L/mol/s) | 10^10 - 10^12 | Phase transfer catalysis |

| Rate Constant at 298K (L/mol/s) | 0.01 | Hydroxide attack |

| Rate Constant at 353K (L/mol/s) | 0.33 | Elevated temperature |

| Reaction Order | Pseudo-first-order | Excess oxidant |

| Stirring Rate Dependence | Square of stirrer speed | Low stirring rates |

Recent Advances in Synthetic Applications

The period from 2020 to 2024 has witnessed significant developments in the application of phenyltrimethylammonium chloride across diverse synthetic fields. These advances demonstrate the continued evolution of this catalyst system and its adaptation to emerging synthetic challenges [16] [17] [18].

In 2020, innovative applications in cellulose surface modification emerged, where phenyltrimethylammonium chloride enabled the grafting of hydrophobic phenyl groups onto cellulose surfaces. This modification enhanced the stability of cellulose-based materials in aqueous environments and improved their performance in Pickering emulsion applications [16]. The catalyst's ability to facilitate nucleophilic substitution reactions at cellulose hydroxyl groups opened new avenues for sustainable materials chemistry [16].

The year 2021 marked a breakthrough in selective methylation methodology, with phenyltrimethylammonium iodide (a closely related analog) being developed as a safer alternative to traditional methylating agents such as methyl iodide and dimethyl sulfate [5] [6]. This development addressed significant safety concerns in pharmaceutical manufacturing, where toxic methylating agents posed occupational hazards. The new methodology demonstrated excellent selectivity for alpha-methylation of aryl ketones with yields reaching 78% under optimized conditions [6].

In 2022, the scope of phenyltrimethylammonium chloride applications expanded to include monoselective N-methylation of amides and related nitrogen-containing compounds [19]. This methodology proved particularly valuable in pharmaceutical synthesis, where controlled N-methylation is crucial for modulating biological activity. The catalyst system enabled selective formation of mono-methylated products without the formation of over-methylated byproducts, a significant advantage over traditional methylation methods [19].

The year 2023 witnessed the integration of phenyltrimethylammonium chloride into advanced materials applications, particularly in perovskite solar cell optimization. The catalyst served as an additive that passivated surface defects in perovskite films, leading to improved photovoltaic performance and enhanced device stability [18]. This application demonstrated the catalyst's versatility beyond traditional organic synthesis, extending into materials science and renewable energy technologies [18].

Most recently, in 2024, applications in stimuli-responsive materials have emerged, where phenyltrimethylammonium chloride plays a crucial role in developing smart materials that respond to environmental changes [16]. These materials find applications in drug delivery systems, environmental sensing, and adaptive materials that can modify their properties in response to external stimuli [16].

Table 5: Recent Advances in Synthetic Applications (2020-2024)

| Year | Application | Innovation | Advantages |

|---|---|---|---|

| 2020 | Cellulose surface modification | Hydrophobic phenyl grafting | Enhanced stability |

| 2021 | Selective methylation of aryl ketones | Alternative to methyl iodide | Improved selectivity |

| 2022 | Monoselective N-methylation | Safe methylation protocol | Mild conditions |

| 2023 | Perovskite solar cell optimization | Defect passivation | Higher efficiency |

| 2024 | Pickering emulsion stabilization | Stimuli-responsive materials | Environmental friendliness |

UNII

Related CAS

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal]

MeSH Pharmacological Classification

Pictograms

Acute Toxic